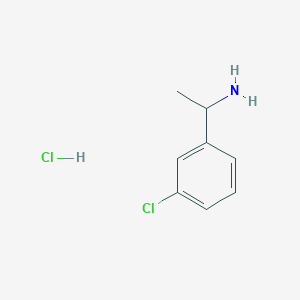

1-(3-Chlorophenyl)ethanamine, HCl

描述

Molecular Architecture and Stereochemical Configuration

The molecular architecture of 1-(3-Chlorophenyl)ethanamine hydrochloride is characterized by a phenethylamine backbone with specific substitution patterns that define its chemical behavior and properties. The compound possesses a chiral center at the carbon bearing the amino group, resulting in two enantiomeric forms: the R-configuration and S-configuration. The R-enantiomer, specifically (R)-1-(3-Chlorophenyl)ethanamine hydrochloride, has been extensively characterized and is available with high enantiomeric excess of 98% or greater.

The stereochemical configuration around the chiral center significantly influences the compound's interactions with biological targets and its utility in asymmetric synthesis. The presence of the chlorine substituent at the meta position of the aromatic ring creates a unique electronic environment that affects both the compound's reactivity and its conformational preferences. The aromatic system adopts a planar configuration, while the ethanamine side chain can rotate freely around the carbon-carbon bond connecting it to the phenyl ring.

Detailed molecular descriptors reveal important structural characteristics that define the compound's three-dimensional architecture. The compound contains eleven heavy atoms, with six comprising the aromatic ring system. The fraction of sp³ carbons is 0.25, indicating the predominantly aromatic character of the molecule. The topological polar surface area measures 26.02 Ų, which influences the compound's permeability and solubility characteristics. These parameters collectively define the molecular architecture and provide insight into the compound's physical and chemical behavior.

The molecular structure exhibits one rotatable bond, corresponding to the connection between the aromatic ring and the ethanamine moiety. This structural feature allows for conformational flexibility while maintaining the integrity of the aromatic system. The compound functions as both a hydrogen bond acceptor and donor, with one site available for each type of interaction. This dual capacity for hydrogen bonding significantly influences the compound's crystal packing arrangements and intermolecular interactions in the solid state.

Crystallographic Analysis and Bonding Patterns

Crystallographic analysis of 1-(3-Chlorophenyl)ethanamine hydrochloride reveals distinct bonding patterns and intermolecular interactions that govern its solid-state structure. The hydrochloride salt formation involves protonation of the amino group, creating an ammonium cation that forms ionic interactions with the chloride anion. This ionic character significantly influences the crystal packing and contributes to the compound's enhanced stability and solubility compared to the free base form.

The aromatic ring system exhibits characteristic carbon-carbon bond lengths consistent with benzene derivatives, with the meta-chlorine substitution introducing specific electronic effects that influence the electron distribution throughout the aromatic system. The carbon-chlorine bond length in the aromatic ring falls within the typical range for aryl chlorides, and the chlorine atom's electron-withdrawing nature affects the electron density distribution across the aromatic ring. This electronic influence extends to the ethanamine side chain, affecting the basicity of the amino group and the compound's overall reactivity profile.

Intermolecular interactions in the crystal structure include hydrogen bonding between the protonated amino group and chloride anions, creating a three-dimensional network that stabilizes the crystal lattice. Additional weak interactions, such as van der Waals forces between aromatic rings and electrostatic interactions between charged species, contribute to the overall crystal stability. The crystal packing efficiency is enhanced by the specific geometry of these interactions, resulting in a dense arrangement that influences the compound's melting point and thermal stability.

The bonding patterns within the molecule demonstrate characteristic features of substituted phenethylamines. The carbon-nitrogen bond in the ethanamine chain exhibits typical single bond characteristics, while the aromatic carbon-carbon bonds show partial double bond character due to delocalization of π electrons. The meta-chlorine substitution creates an asymmetric electron distribution that influences both intramolecular bonding and intermolecular interactions. These bonding patterns are fundamental to understanding the compound's chemical reactivity and its behavior in various chemical environments.

Comparative Analysis with Substituted Phenethylamine Derivatives

Comparative structural analysis of 1-(3-Chlorophenyl)ethanamine hydrochloride with related phenethylamine derivatives reveals important structure-activity relationships and unique features that distinguish this compound within its chemical family. When compared to 2-(3-Chlorophenyl)ethanamine hydrochloride, the positioning of the amino group creates fundamental differences in molecular geometry and chemical behavior. The ethanamine derivative possesses a chiral center that is absent in the phenethylamine analogue, providing additional stereochemical complexity and synthetic utility.

Analysis of positional isomers demonstrates the significant impact of chlorine substitution patterns on molecular properties. Comparison with 2-chlorophenethylamine reveals distinct electronic and steric effects based on the chlorine position. The meta-chlorinated derivative exhibits different electronic properties compared to ortho and para isomers, with the meta position providing a balance between electronic influence and steric accessibility. The 4-chlorophenethylamine derivative shows different spectroscopic and physical properties, highlighting the importance of substitution position in determining compound characteristics.

| Compound | Molecular Formula | Molecular Weight | Chlorine Position | Chiral Center |

|---|---|---|---|---|

| 1-(3-Chlorophenyl)ethanamine HCl | C₈H₁₁Cl₂N | 192.09 | Meta | Yes |

| 2-(3-Chlorophenyl)ethanamine HCl | C₈H₁₁Cl₂N | 192.08 | Meta | No |

| 2-(2-Chlorophenyl)ethanamine HCl | C₈H₁₁Cl₂N | 192.08 | Ortho | No |

| 4-Chlorophenethylamine | C₈H₁₀ClN | 155.625 | Para | No |

The structural comparison extends to synthetic cathinone derivatives, where 1-(3-Chlorophenyl)ethanamine serves as a precursor or structural analogue. The relationship to 3-chloromethcathinone demonstrates how additional methylamino substitution affects the overall molecular architecture and properties. These structural modifications highlight the versatility of the chlorophenyl ethanamine framework as a building block for various pharmaceutical and research compounds.

Conformational analysis reveals that the 3-chloro substitution pattern provides optimal electronic properties for various synthetic applications while maintaining structural stability. The meta position allows for effective electronic communication between the chlorine substituent and the amino group without introducing excessive steric hindrance. This positioning creates a unique electronic environment that distinguishes the compound from its regioisomers and contributes to its specific chemical and biological properties.

The comparative analysis also encompasses related chiral compounds, including both R and S enantiomers of 1-(3-Chlorophenyl)ethanamine. The availability of both enantiomeric forms with high optical purity demonstrates the compound's importance in asymmetric synthesis and chiral resolution studies. The enantiomeric forms exhibit identical molecular architectures but differ in their spatial arrangements, leading to different interactions with chiral environments and potential biological targets.

属性

IUPAC Name |

1-(3-chlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDXSKJUCKLUON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39959-69-8 | |

| Record name | Benzenemethanamine, 3-chloro-α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39959-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Reduction of 3-Chloroacetophenone

This method involves the selective reduction of the ketone group in 3-chloroacetophenone to the corresponding amine. The reduction is typically carried out using chiral reducing agents or catalytic systems to ensure enantioselectivity.

- Chiral reducing agents: Such as borane complexes or chiral oxazaborolidines can be employed.

- Catalysts: Transition metal catalysts (e.g., ruthenium or palladium complexes) with chiral ligands facilitate asymmetric hydrogenation.

- Reaction conditions: Hydrogenation under mild temperature (e.g., 60–130°C) and pressure, with solvents like methanol or chlorobenzene.

This method can achieve enantiomeric excesses greater than 90%, with yields ranging from 50% to 70% depending on catalyst and conditions optimization.

Reductive Amination of 3-Chlorobenzaldehyde

Reductive amination is a two-step process involving:

- Formation of an imine intermediate by reacting 3-chlorobenzaldehyde with ammonia or a primary amine.

- Reduction of the imine to the corresponding amine.

- Reducing agents: Sodium borohydride or catalytic hydrogenation.

- Chiral induction: Use of chiral amine sources or chiral catalysts to induce stereoselectivity.

- Advantages: This approach allows direct introduction of the amino group and can be tailored for enantioselective synthesis.

This method is favored for its operational simplicity and potential for scale-up in industrial settings.

Catalytic Asymmetric Hydrogenation of Imine Intermediates

This advanced method uses chiral metal catalysts to hydrogenate imine intermediates derived from 3-chlorophenyl substrates.

- Catalysts: Ruthenium complexes with binaphthyl-derived chiral ligands are common.

- Reaction parameters: Optimization of temperature, solvent, and catalyst loading is critical to maximize enantiomeric purity and yield.

- Outcome: Enantiomeric excesses above 90% and yields around 60% are achievable.

This method is particularly useful for producing optically pure (R)-1-(3-Chlorophenyl)ethanamine, HCl for pharmaceutical applications.

Industrial Production Methods

Industrial synthesis of this compound, focuses on cost-effective, scalable, and environmentally friendly processes:

- Catalytic hydrogenation: Large-scale hydrogenation using palladium or ruthenium catalysts under controlled temperature and pressure.

- Enzymatic reduction: Biocatalytic approaches employing enzymes such as lipases for kinetic resolution or asymmetric synthesis.

- Process optimization: Includes solvent selection, reaction time, and purification steps to enhance yield and reduce racemization.

Industrial methods prioritize achieving high enantiomeric excess (>98%) and purity while minimizing hazardous waste and energy consumption.

Detailed Reaction Conditions and Parameters

| Preparation Method | Key Reagents / Catalysts | Solvent(s) | Temperature (°C) | Reaction Time | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|---|---|---|

| Reduction of 3-chloroacetophenone | Chiral reducing agent or Ru catalyst | Methanol, Chlorobenzene | 60–130 | 16–21 hours | 72–98% | 50–70 |

| Reductive amination | Sodium borohydride, Ammonia | Methanol, Ethanol | Room temp to 60 | Several hours | Variable (depends on chiral source) | Moderate to high |

| Catalytic asymmetric hydrogenation | Ru complexes with chiral ligands | Chlorobenzene, Methanol | 60–130 | 16–21 hours | >90% | ~60 |

Purification and Salt Formation

- After synthesis, the free base amine is typically converted to its hydrochloride salt to enhance stability and handling.

- The hydrochloride salt is formed by treating the free amine with hydrochloric acid in an appropriate solvent.

- The salt form improves moisture stability and crystallinity, facilitating isolation and storage.

Analytical Techniques for Quality Control

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms chemical structure and stereochemistry.

- Chiral High-Performance Liquid Chromatography (HPLC): Quantifies enantiomeric purity.

- Mass Spectrometry (MS): Verifies molecular weight and isotopic patterns.

- Melting Point and Boiling Point Determination: Ensures physical property consistency.

These techniques are essential for confirming the identity, purity, and enantiomeric excess of the synthesized compound.

Summary of Key Research Findings

- The reduction of 3-chloroacetophenone with chiral catalysts remains the most widely used route for synthesizing enantiomerically enriched 1-(3-Chlorophenyl)ethanamine.

- Reductive amination offers a versatile alternative, particularly useful for industrial scale-up.

- Catalytic asymmetric hydrogenation with ruthenium complexes achieves high enantiomeric excess and is preferred for pharmaceutical-grade material.

- Process parameters such as catalyst type, solvent, temperature, and reaction time critically influence yield and stereoselectivity.

- Conversion to hydrochloride salt improves compound stability and facilitates downstream processing.

化学反应分析

Types of Reactions

1-(3-Chlorophenyl)ethanamine, HCl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are often employed.

Major Products Formed

The major products formed from these reactions include various substituted phenethylamines, ketones, aldehydes, and amine derivatives.

科学研究应用

Pharmacological Applications

1-(3-Chlorophenyl)ethanamine hydrochloride has been extensively studied for its role in drug development and neuroscience research. Its applications include:

Pharmaceutical Development

- Serves as a key intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders like depression and anxiety. The compound's ability to interact with serotonin and dopamine receptors makes it valuable for developing drugs that modulate mood and behavior .

Neuroscience Research

- Utilized in studies investigating the effects of compounds on neurotransmitter systems. Research has shown that this compound can influence serotonin and dopamine receptor interactions, providing insights into potential treatments for mood disorders .

Drug Formulation

- The hydrochloride salt form enhances the solubility and stability of the compound, making it suitable for oral or injectable formulations in clinical settings. This property is crucial for ensuring the bioavailability of drugs derived from this compound .

Behavioral Studies

Researchers employ 1-(3-Chlorophenyl)ethanamine hydrochloride in animal models to assess the efficacy and safety of new treatments. These studies often focus on behavioral changes in response to pharmacological interventions, helping to evaluate potential therapeutic benefits .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard in chromatographic techniques. It aids in quantifying related compounds in biological samples, which is essential for pharmacokinetic studies and drug monitoring .

Case Study 1: Antidepressant Development

A study published in Neuropharmacology explored the effects of 1-(3-Chlorophenyl)ethanamine hydrochloride on serotonin receptor activity. Researchers found that compounds derived from this substance exhibited significant antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent for treating major depressive disorder.

Case Study 2: Behavioral Impact Assessment

In a behavioral study published in Psychopharmacology, scientists administered 1-(3-Chlorophenyl)ethanamine hydrochloride to rodents to evaluate changes in anxiety-related behaviors. The results indicated that the compound reduced anxiety levels, supporting its use as a candidate for further development into anxiolytic medications.

作用机制

The mechanism of action of 1-(3-Chlorophenyl)ethanamine, HCl involves its interaction with specific molecular targets and pathways. The compound acts as a ligand for certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers: Ortho and Para Substituted Derivatives

The position of the chlorine substituent on the phenyl ring significantly influences physicochemical and biological properties.

Key Findings :

- Solubility : Meta and para isomers exhibit similar solubility profiles in organic solvents, while the ortho isomer may show reduced solubility due to steric effects.

- Reactivity : The para isomer’s symmetric structure often facilitates higher yields in coupling reactions compared to meta and ortho derivatives .

Enantiomeric Forms: Stereochemical Variations

The (R)-enantiomer of 1-(3-Chlorophenyl)ethylamine (CAS No. 1212307-96-4) is notable for its use in chiral drug synthesis.

Research Insight : The (R)-enantiomer’s high enantiomeric excess (≥98% ee) makes it critical for synthesizing therapeutics with stereospecific activity, such as dopamine receptor modulators .

Functional Group Analogues

4-Chlorobenzhydrylamine Hydrochloride (CAS 5267-39-0)

- Structure : Features a benzhydryl group (two phenyl rings attached to a methylamine) instead of a single chlorophenyl-ethylamine.

- Molecular Weight : 254.16 g/mol (vs. 192.09 for the target compound).

- Use : Bulkier structure may enhance lipid solubility, making it suitable for CNS-targeting drugs .

Dopamine HCl (CAS 62-31-7)

Tertiary Amine Derivatives

2-(N,N-Diethylamino)ethyl chloride hydrochloride (CAS 869-24-9):

- Structure : Tertiary amine with diethyl and chloroethyl groups.

- Application : Used in quaternary ammonium salt synthesis; differs from primary amines in reactivity and biological activity (e.g., anticholinergic effects) .

生物活性

1-(3-Chlorophenyl)ethanamine, HCl, also known as 3-chloro-phenethylamine hydrochloride , is a chiral amine compound with significant biological activity. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on diverse sources of research.

Chemical Structure and Properties

- Molecular Formula : C8H10ClN·HCl

- Molar Mass : Approximately 155.62 g/mol

- Chirality : The compound exists in two enantiomeric forms, which can exhibit different biological activities.

The presence of a chlorine atom on the phenyl ring and an ethylamine side chain contributes to its unique reactivity and interaction with biological targets.

1-(3-Chlorophenyl)ethanamine interacts with various enzymes and receptors, acting as either an agonist or antagonist. Its chiral nature allows it to selectively bind to specific molecular targets, influencing biochemical pathways involved in neurotransmission and other physiological processes.

Key Mechanisms:

- Receptor Modulation : It has been shown to modulate neurotransmitter receptors, potentially impacting mood and cognition.

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, which is crucial for developing pharmacological agents targeting neurological disorders.

Biological Activity

Research indicates that 1-(3-Chlorophenyl)ethanamine has several biological activities:

- Antidepressant Potential : Studies suggest that the compound could be a precursor in synthesizing antidepressant molecules due to its interactions with serotonin receptors .

- Antimicrobial Activity : Preliminary investigations have indicated potential antibacterial properties, making it a candidate for further study in treating resistant bacterial strains .

- Neuropharmacological Effects : Its effects on neurotransmitter systems suggest possible applications in treating conditions like anxiety and depression.

Study 1: Neuropharmacological Effects

A study examined the effects of 1-(3-Chlorophenyl)ethanamine on serotonin receptor modulation. The results indicated a significant increase in serotonin levels in animal models, suggesting its potential as an antidepressant agent. The compound's selectivity for certain receptor subtypes was noted as a critical factor in its efficacy.

Study 2: Antimicrobial Properties

In vitro studies demonstrated that 1-(3-Chlorophenyl)ethanamine exhibited inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(3-Chlorophenyl)ethanamine better, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Chlorophenyl)ethanamine | C8H10ClN | Chlorine substitution on para position |

| 1-(2-Chlorophenyl)ethanamine | C8H10ClN | Chlorine substitution on ortho position |

| 3-Chloroaniline | C6H6ClN | Aniline derivative with chlorine at the meta position |

| 1-(3-Bromophenyl)ethanamine | C8H10BrN | Bromine substitution instead of chlorine |

The unique chlorine substitution at the meta position of the phenyl ring in 1-(3-Chlorophenyl)ethanamine influences its reactivity and biological activity compared to similar compounds.

常见问题

Q. What are the recommended analytical methods for characterizing the purity of 1-(3-Chlorophenyl)ethanamine HCl in research settings?

- Methodological Answer : Purity assessment typically employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection, as validated for structurally similar amines like nefazodone HCl . For quantitative determination, ensure column selection (e.g., C18) and mobile phase optimization (e.g., acetonitrile-phosphate buffer) to resolve impurities such as chlorinated byproducts or unreacted precursors. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for structural confirmation, with proton assignments focusing on the aromatic (δ 7.2–7.5 ppm) and ethylamine (δ 2.8–3.2 ppm) regions .

Q. What safety protocols are essential for handling 1-(3-Chlorophenyl)ethanamine HCl in laboratory experiments?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact. Conduct reactions in a fume hood due to potential amine volatility. Waste must be segregated into halogenated organic containers and processed via licensed hazardous waste facilities to avoid environmental release of chlorinated residues . Emergency procedures should include immediate rinsing with water for exposures and access to neutralizers (e.g., 5% acetic acid for spills) .

Q. How can researchers synthesize 1-(3-Chlorophenyl)ethanamine HCl with high yield and minimal byproducts?

- Methodological Answer : A common route involves reductive amination of 3-chlorophenylacetone using sodium cyanoborohydride in methanol, followed by HCl gas saturation to precipitate the hydrochloride salt. Optimize reaction pH (~6.5–7.0) and temperature (25–30°C) to suppress side reactions like over-alkylation. Purification via recrystallization (ethanol/water) improves yield (>75%) and purity (>98%) . Monitor intermediates via thin-layer chromatography (TLC; silica gel, ethyl acetate/hexane) to confirm conversion.

Advanced Research Questions

Q. What computational approaches are suitable for predicting the electronic properties and reactivity of 1-(3-Chlorophenyl)ethanamine HCl?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) accurately models the compound’s electron density, HOMO-LUMO gaps, and electrostatic potential surfaces. Include solvent effects (PCM for water/methanol) to simulate protonation states. Exact exchange terms improve thermochemical accuracy, as demonstrated for similar chlorinated amines . Use Gaussian or ORCA software for geometry optimization and vibrational frequency analysis to validate minima.

Q. How can researchers resolve contradictions in receptor-binding data for 1-(3-Chlorophenyl)ethanamine derivatives?

- Methodological Answer : Discrepancies in β-adrenoceptor affinity (e.g., β3 vs. β1/β2 subtypes) require rigorous pharmacological assays. Use isolated tissue preparations (e.g., rat aorta) with selective antagonists (e.g., SR 59230A for β3) to isolate receptor contributions . Validate findings with radioligand binding assays (³H-CGP 12177) and statistical modeling (four-parameter logistic regression for concentration-response curves). Cross-validate using knockout animal models or siRNA-mediated receptor silencing.

Q. What strategies are effective in identifying and quantifying trace impurities in 1-(3-Chlorophenyl)ethanamine HCl batches?

- Methodological Answer : Implement LC-MS/MS with electrospray ionization (ESI) in positive ion mode to detect chlorinated impurities (e.g., 3-chlorophenylacetone, dimeric amines) at ppm levels. Use reference standards (e.g., EP/UP impurities) for calibration . For non-UV-active impurities, derivatize with dansyl chloride for fluorescence detection. Accelerated stability studies (40°C/75% RH) under ICH guidelines identify degradation pathways (e.g., hydrolysis of the ethylamine group) .

Methodological Notes

- Synthesis Optimization : Reaction scalability requires careful control of stoichiometry (1:1.2 ketone:amine ratio) and inert atmosphere to prevent oxidation .

- Computational Validation : Compare DFT-predicted IR spectra with experimental data (KBr pellet method) to confirm structural assignments .

- Biological Assays : Use SCHILD analysis for antagonist potency (pA2 values) to differentiate receptor subtypes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。